molecular formula C13H13F2N3O4 B7786124 ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

Cat. No.: B7786124
M. Wt: 313.26 g/mol
InChI Key: GSLVVRBEBZFAOE-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields such as food and pharmaceuticals. The inclusion complexes are formed by determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for the compound with the identifier “this compound” are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production may involve similar techniques to those used in the food and pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . These reactions are fundamental in understanding the chemical behavior and reactivity of the compound.

Common Reagents and Conditions: Common reagents and conditions used in the reactions involving the compound with the identifier “this compound” include cyclodextrins for inclusion complex formation. The specific reagents and conditions for other types of reactions are not explicitly detailed in the available literature.

Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the type of reaction and the reagents used. For example, the inclusion complexes formed with cyclodextrins result in improved physical, chemical, and biological characteristics of the compound .

Scientific Research Applications

The compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” has various scientific research applications, including its use in chemistry, biology, medicine, and industry. The inclusion complexes formed with cyclodextrins improve the solubility, stability, and elimination/masking of the compound, making it valuable in the development of food products and biotechnological substances . Additionally, the compound’s unique properties make it a subject of interest in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of the compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through the formation of inclusion complexes with cyclodextrins, which enhance its physical, chemical, and biological properties . The specific molecular targets and pathways involved in the compound’s mechanism of action are not explicitly detailed in the available literature.

Comparison with Similar Compounds

Similar Compounds: The compound with the identifier “ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate” can be compared with other similar compounds cataloged in the PubChem database. Similar compounds include those with similar chemical structures and properties, such as aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .

Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its ability to form inclusion complexes with cyclodextrins, which enhance its physical, chemical, and biological properties. This makes it valuable in various scientific research applications, including the development of food products and biotechnological substances .

Properties

IUPAC Name

ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,17H,3H2,1-2H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVVRBEBZFAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=C(C=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=C(C=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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